Magnone A
Description
Magnone A is a cytotoxic lignan isolated from the leaves of Mallotus macrostachyus, a plant native to Vietnam. It belongs to the lignan class of natural products, characterized by dimeric phenylpropanoid structures. This compound has demonstrated selective cytotoxicity against human cancer cell lines, with IC50 values ranging from 2.03 to 19.73 µM, while exhibiting low toxicity toward normal Hek 293 cells (IC50 >20 µM) .
Properties
Molecular Formula |
C22H26O7 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[(3R,4R,5S)-5-(3,4-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methanone |
InChI |
InChI=1S/C22H26O7/c1-25-17-7-5-13(9-19(17)27-3)21(24)16-12-29-22(15(16)11-23)14-6-8-18(26-2)20(10-14)28-4/h5-10,15-16,22-23H,11-12H2,1-4H3/t15-,16-,22+/m0/s1 |
InChI Key |
PYUASVNLYYZKLA-PONJGIIJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H]([C@H](CO2)C(=O)C3=CC(=C(C=C3)OC)OC)CO)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(CO2)C(=O)C3=CC(=C(C=C3)OC)OC)CO)OC |
Synonyms |
magnone A tetrahydro-2-(3,4-dimethoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-(hydroxymethyl)furan |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Magnone A shares a lignan backbone with other related compounds, such as magnone B and 3′-O,4-O-dimethylcedrusin. Key structural distinctions include:
Table 1: Structural Features of this compound and Analogues
Note: this compound differs from magnone B by the reduction of a hydroxymethyl group (C-8 in magnone B) to a methyl group, a modification that may influence bioactivity and solubility .
Cytotoxic Activity and Selectivity
This compound’s cytotoxicity is comparable to alkaloids like liriodenine but with superior selectivity for cancer cells:
Table 2: Cytotoxicity (IC50) of this compound and Related Compounds
| Compound | Hek 293 (µM) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
|---|---|---|---|---|
| This compound | >20 | 19.73 | 2.03 | 8.45 |
| 6-Methoxymarcanine A | >20 | 15.92 | 10.14 | 12.67 |
| Liriodenine | 6.59–11.02 | 8.21 | 7.89 | 9.34 |
Key findings:
- This compound exhibits stronger activity against lung cancer (A549) than 6-methoxymarcanine A, suggesting structural specificity .
Mechanistic and Functional Insights
- Selectivity: The methyl group at C-8 in this compound may reduce non-specific interactions with normal cells, enhancing selectivity compared to hydroxyl-rich analogues like magnone B .
- Synergistic Effects: In combination with 6-methoxymarcanine A, this compound shows additive cytotoxicity, suggesting complementary mechanisms of action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
